

2-Mes-ADP: A Comparative Guide for P2Y13 Receptor Validation

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Compound of Interest

Compound Name: 2-Mes-ADP

CAS No.: 475193-31-8

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Executive Summary: The Potency vs. Selectivity Paradox

2-Methylthioadenosine-5'-diphosphate (**2-Mes-ADP**) is the high-potency gold standard for activating the P2Y13 receptor. It exhibits an EC50 in the low nanomolar range (1–20 nM), making it significantly more potent than the endogenous ligand, ADP.

However, for the researcher, **2-Mes-ADP** presents a critical challenge: it is a promiscuous agonist that also potently activates P2Y1 (Gq-coupled) and P2Y12 (Gi-coupled) receptors. Therefore, "validating" P2Y13 activity using **2-Mes-ADP** is not a simple stimulation experiment; it is a subtractive pharmacological workflow.

This guide defines the EC50 benchmarks, compares **2-Mes-ADP** against alternatives, and provides a self-validating protocol to isolate P2Y13 signaling from its purinergic "cousins."

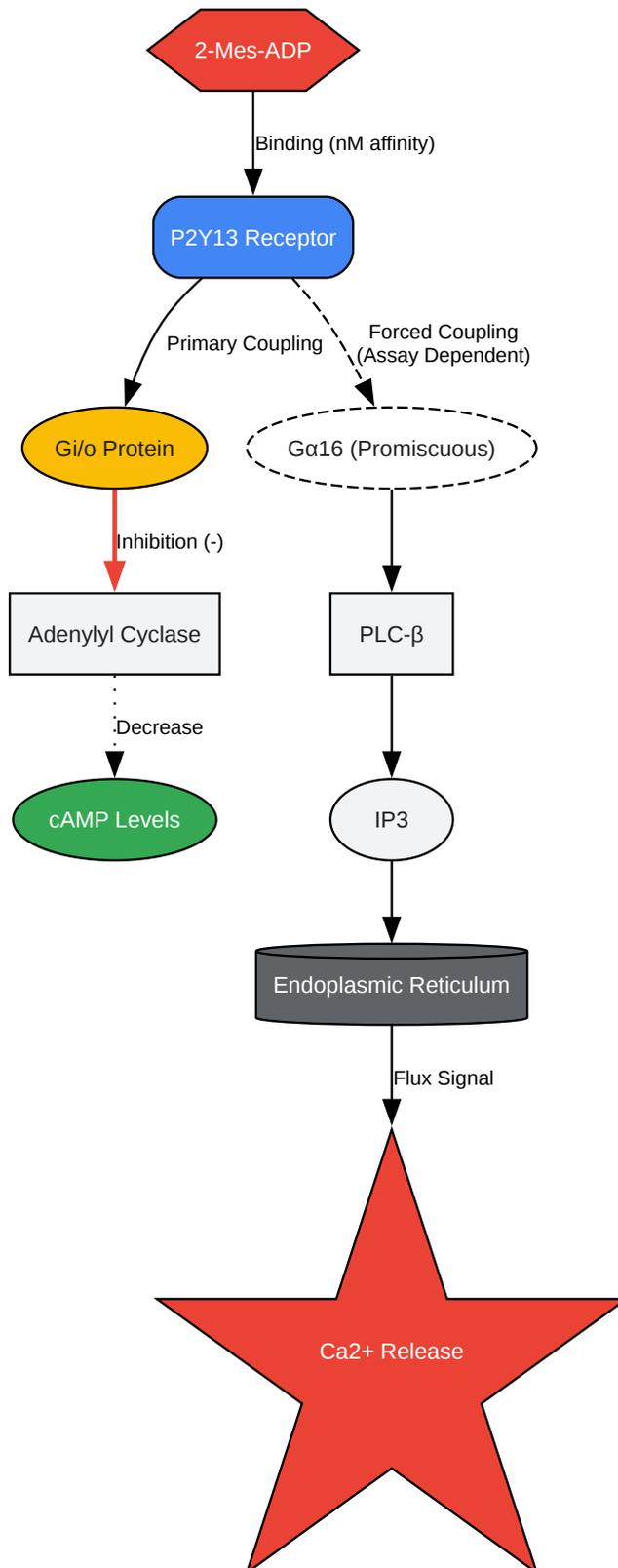
Pharmacological Profile & Mechanism[1][2]

P2Y13 is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family. Upon activation by **2-Mes-ADP**, the receptor inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. In specific cell types or engineered systems (e.g., those co-expressing G

16), activation can also drive Phospholipase C (PLC)-mediated Calcium mobilization.

Figure 1: P2Y13 Signaling Cascade

The following diagram illustrates the dual-signaling potential utilized in validation assays.



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Caption: P2Y13 primarily couples to Gi to inhibit cAMP. In Calcium Flux assays, co-expression of G

16 or endogenous promiscuous coupling allows **2-Mes-ADP** to trigger measurable Ca²⁺ release.

Comparative Performance Data

The following data aggregates EC50 values from heterologous expression systems (CHO, HEK293) and native tissue assays.

Table 1: Agonist Potency Comparison (P2Y13)[1][3][4]

Agonist	Human P2Y13 EC50 (nM)	Mouse P2Y13 EC50 (nM)	Potency vs. ADP	Notes
2-Mes-ADP	1.9 – 20	~6.2	10x – 100x	High Potency. Standard for maximal activation.
ADP (Endogenous)	60 – 300	~60	1x (Baseline)	Rapidly degraded by ectonucleotidase s; less stable.
2-MeSATP	> 500	N/A	Weak	Partial agonist or weak activity at P2Y13.
ATP	> 10,000	> 1,000	Very Weak	Often inactive; P2Y13 is an ADP-preferring receptor.

Table 2: The Selectivity Challenge (Cross-Reactivity)

Crucial for experimental design: **2-Mes-ADP** is NOT selective for P2Y13.

Receptor	2-Mes-ADP Activity (EC50)	Consequence in Assay	Required Blocker (Antagonist)
P2Y13	1.9 nM	Target Signal	MRS2211 (IC50 ~500 nM)
P2Y12	~5.0 nM	False Positive (Gi)	AR-C66096 or Ticagrelor
P2Y1	~1.0 nM	False Positive (Gq/Ca2+)	MRS2179 or MRS2500

“

*Key Insight: To validate P2Y13, you cannot simply apply **2-Mes-ADP**. You must block P2Y1 and P2Y12 first. If the signal persists, and is subsequently blocked by MRS2211, only then is it P2Y13-mediated.*

Validated Experimental Protocols

Protocol A: Calcium Mobilization (FLIPR/FlexStation)

Best for: High-throughput screening and rapid kinetics.

Principle: Although P2Y13 is Gi-coupled, it can generate a calcium signal via G

subunits or when co-expressed with G

16.

- Cell Preparation:
 - Seed cells (e.g., CHO-K1 expressing hP2Y13) in 96-well black-wall plates (50,000 cells/well).
 - Incubate overnight at 37°C/5% CO₂.

- Dye Loading:
 - Remove media.[1] Wash 1x with Assay Buffer (HBSS + 20mM HEPES).[1]
 - Load with Fluo-4 AM or Calcium-6 dye (2 μ M) + Probenecid (2.5 mM) to prevent dye leakage.
 - Incubate 45 mins at 37°C.
- The "Isolation" Pre-treatment (Critical Step):
 - Add MRS2500 (1 μ M) to block P2Y1.
 - Add AR-C66096 (1 μ M) to block P2Y12.
 - Incubate 15 mins.
- Agonist Injection:
 - Inject **2-Mes-ADP** (Final concentration range: 0.1 nM – 10 μ M).
 - Record fluorescence (Ex 488nm / Em 525nm) for 120 seconds.
- Validation Check:
 - Run a parallel well with MRS2211 (10 μ M) pre-treatment. The signal induced by **2-Mes-ADP** should be abolished in this well.

Protocol B: cAMP Inhibition Assay (TR-FRET/HTRF)

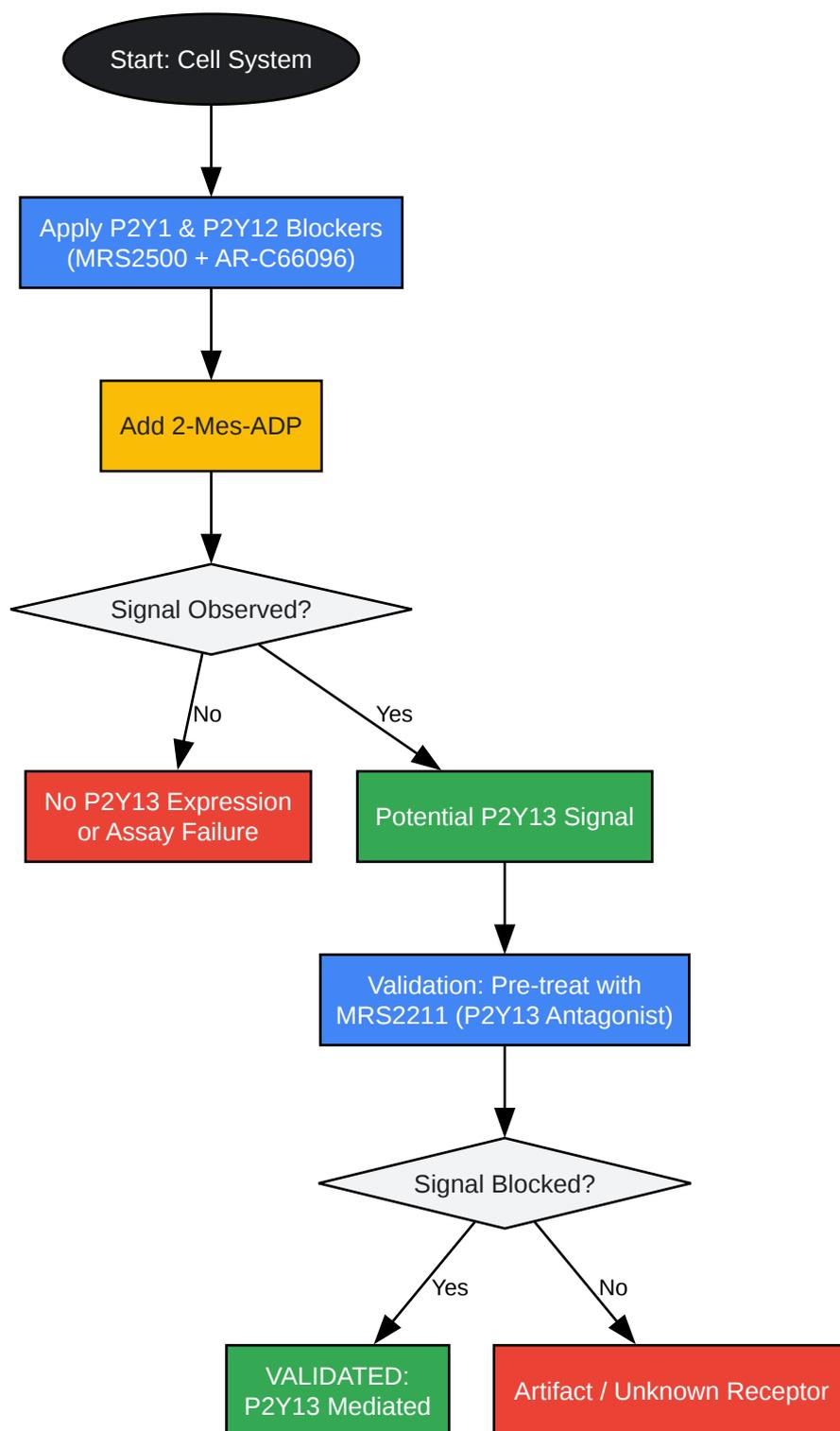
Best for: Confirming native Gi-coupling mechanism.

- Stimulation:
 - Since P2Y13 is inhibitory, you must first raise cAMP levels.
 - Stimulate cells with Forskolin (1–10 μ M).
- Agonist Treatment:

- Simultaneously add **2-Mes-ADP** (Serial dilution).
- Note: P2Y12 is also Gi-coupled.[2][3] You MUST include a P2Y12 antagonist (AR-C66096) in the buffer to confirm the cAMP drop is P2Y13-driven.
- Detection:
 - Lyse cells after 30 mins.
 - Detect cAMP using a competitive immunoassay (e.g., HTRF or AlphaScreen).
- Data Analysis:
 - Plot % Inhibition of Forskolin-induced cAMP.
 - Calculate IC50 (Expect ~5–40 nM for **2-Mes-ADP**).

The "Subtractive" Validation Workflow

This logic tree ensures your data is publication-ready and free of artifacts from P2Y1/P2Y12 interference.



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Caption: The Subtractive Pharmacology Workflow. Validating P2Y13 requires sequentially ruling out P2Y1/12 activity and confirming with specific antagonism.

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